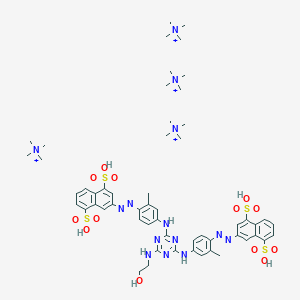![molecular formula C19H17N5O2S B237409 N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide](/img/structure/B237409.png)
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is involved in platelet aggregation and thrombus formation. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide selectively blocks the P2Y1 receptor, which is involved in platelet aggregation and thrombus formation. By blocking this receptor, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide can prevent the formation of blood clots and reduce the risk of arterial thrombosis. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been shown to have anti-inflammatory effects, which can further contribute to its therapeutic potential in various diseases.
Biochemical and Physiological Effects
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction in thrombus formation, and anti-inflammatory effects. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide in lab experiments is its selectivity for the P2Y1 receptor, which allows for specific targeting of this receptor. Additionally, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide in lab experiments is its potential off-target effects, which can affect the interpretation of results.
Orientations Futures
There are several potential future directions for the study of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide, including the development of novel therapeutic applications, further investigation of its mechanism of action, and exploration of its potential in combination with other drugs. Additionally, the development of more selective P2Y1 receptor antagonists could lead to the development of more effective therapies for cardiovascular diseases, cancer, and neurological disorders.
In conclusion, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide is a selective antagonist of the P2Y1 receptor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of platelet aggregation and thrombus formation, as well as anti-inflammatory effects. While there are advantages and limitations to using N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide in lab experiments, there are several potential future directions for its study, including the development of novel therapeutic applications and the exploration of its potential in combination with other drugs.
Méthodes De Synthèse
The synthesis of N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide involves several steps, including the reaction of 3-methyl-6-nitro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-(bromomethyl)benzonitrile, followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-phenoxyacetic acid to yield N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide.
Applications De Recherche Scientifique
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been shown to inhibit platelet aggregation and thrombus formation, which can prevent the development of arterial thrombosis. In cancer, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been studied for its potential as an adjuvant therapy, as it can enhance the efficacy of chemotherapy drugs. In neurological disorders, N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
Nom du produit |
N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-phenoxyacetamide |
|---|---|
Formule moléculaire |
C19H17N5O2S |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-13-21-22-19-24(13)23-18(27-19)15-9-7-14(8-10-15)11-20-17(25)12-26-16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,20,25) |
Clé InChI |
XFNBSQXRYLDUCH-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4 |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)COC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-methoxy-3-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237336.png)

![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)
![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S,3S)-2-amino-3-methylpentanoate](/img/structure/B237388.png)
![2-(4-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237396.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one](/img/structure/B237413.png)
![2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]carbamothioyl}benzamide](/img/structure/B237422.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B237445.png)


